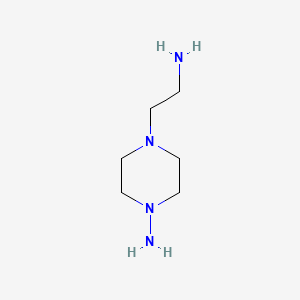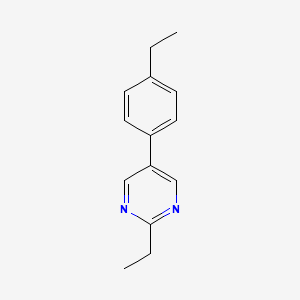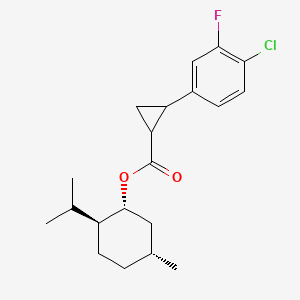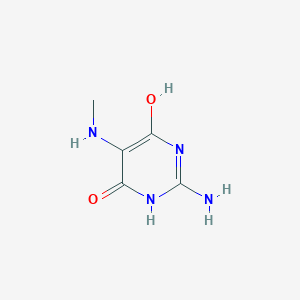
2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with cyanoacetic acid derivatives, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the context of its application, such as its use in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its methylamino group, in particular, differentiates it from other pyrimidine derivatives and influences its reactivity and interactions.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-amino-4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O2/c1-7-2-3(10)8-5(6)9-4(2)11/h7H,1H3,(H4,6,8,9,10,11) |
Clé InChI |
BUTGFUJFCOCCRQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(NC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
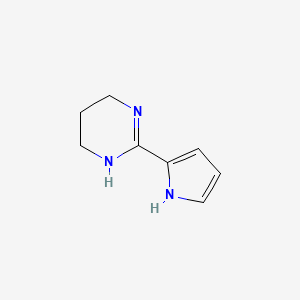




![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
